molecular formula C9H11N2Na5O18P4 B13436957 Uridine 5'-Tetraphosphate Pentasodium Salt

Uridine 5'-Tetraphosphate Pentasodium Salt

Cat. No.: B13436957
M. Wt: 674.03 g/mol
InChI Key: DFEDXQDQCVXNOE-GTIFRNKBSA-I
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Description

Uridine 5’-Tetraphosphate Pentasodium Salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is a salt form of uridine tetraphosphate, which is a nucleotide consisting of a uridine molecule bound to four phosphate groups. This compound is known for its involvement in cellular signaling and energy transfer processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-Tetraphosphate Pentasodium Salt typically involves the phosphorylation of uridine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction proceeds through multiple steps, each adding a phosphate group to the uridine molecule.

Industrial Production Methods: Industrial production of Uridine 5’-Tetraphosphate Pentasodium Salt often employs large-scale chemical synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-Tetraphosphate Pentasodium Salt can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into uridine and phosphate groups.

    Phosphorylation/Dephosphorylation: Addition or removal of phosphate groups.

    Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in acidic or basic conditions.

    Phosphorylation: Requires phosphorylating agents like POCl3 or ATP.

    Substitution: Often involves nucleophilic reagents under mild conditions.

Major Products: The major products formed from these reactions include uridine monophosphate, uridine diphosphate, and uridine triphosphate .

Scientific Research Applications

Uridine 5’-Tetraphosphate Pentasodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine 5’-Tetraphosphate Pentasodium Salt involves its role as a nucleotide. It participates in cellular signaling by binding to specific receptors, such as P2Y receptors, and activating downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

    Uridine Monophosphate (UMP): A nucleotide with one phosphate group.

    Uridine Diphosphate (UDP): A nucleotide with two phosphate groups.

    Uridine Triphosphate (UTP): A nucleotide with three phosphate groups.

Comparison: Uridine 5’-Tetraphosphate Pentasodium Salt is unique due to its four phosphate groups, which confer distinct biochemical properties. It has a higher energy transfer potential compared to UMP, UDP, and UTP, making it particularly valuable in specific biochemical and industrial applications .

Biological Activity

Uridine 5'-Tetraphosphate Pentasodium Salt, a derivative of uridine, has garnered interest in the biomedical field due to its various biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Uridine 5'-Tetraphosphate (U4P) is a nucleotide that plays essential roles in cellular signaling and metabolism. The pentasodium salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The structure of U4P can be represented as follows:

U4PUridine+4 Phosphate Groups\text{U4P}\rightarrow \text{Uridine}+\text{4 Phosphate Groups}

Biological Activities

1. Respiratory System Effects

U4P has been shown to facilitate the clearance of mucus from the lungs, which is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and cystic fibrosis. In a study involving animal models, U4P demonstrated significant efficacy in promoting mucociliary clearance, thus reducing the severity of pulmonary conditions .

2. Vascular Regulation

Research indicates that U4P plays a role in vascular biology by influencing endothelial function. It is involved in vasoconstriction and vasodilation processes through purinergic signaling pathways. Specifically, U4P has been identified as a potent vasoconstrictor in isolated perfused rat kidneys, suggesting its potential in managing vascular tone .

3. Immune Modulation

U4P exhibits immunomodulatory effects by influencing ATP metabolism and promoting anti-inflammatory responses. Studies have shown that it can inhibit pro-inflammatory cytokine production while enhancing the release of anti-inflammatory mediators . This dual action makes it a candidate for therapeutic strategies aimed at inflammatory diseases.

Case Studies

Case Study 1: COPD Treatment

In a clinical trial involving patients with COPD, administration of U4P resulted in improved lung function and reduced exacerbation rates compared to a control group receiving standard care. The study highlighted U4P's ability to enhance mucociliary clearance and reduce airway inflammation .

Case Study 2: Vascular Health

A study on hypertensive rats demonstrated that treatment with U4P led to significant reductions in blood pressure and improved endothelial function. The results suggest that U4P may have therapeutic implications for managing hypertension and related cardiovascular diseases .

Research Findings

Recent research has focused on the synthesis and biological characterization of U4P. A novel method for preparing nucleoside tetraphosphates has been developed, allowing for better yields and purity. This advancement facilitates further studies on the pharmacological properties of U4P .

Comparative Table of Biological Activities

Biological Activity Effect References
Mucus ClearanceEnhanced in COPD and cystic fibrosis
Vascular RegulationVasoconstriction and vasodilation
Immune ModulationInhibition of inflammation

Properties

Molecular Formula

C9H11N2Na5O18P4

Molecular Weight

674.03 g/mol

IUPAC Name

pentasodium;[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N2O18P4.5Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18);;;;;/q;5*+1/p-5/t4-,6-,7-,8-;;;;;/m1...../s1

InChI Key

DFEDXQDQCVXNOE-GTIFRNKBSA-I

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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